N-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid
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Overview
Description
N-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxyphenoxy group, an ethoxyethyl chain, and a tertiary amine, combined with oxalic acid. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-methoxyphenol: This can be achieved through the methylation of phenol using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.
Formation of 3-methoxyphenoxyethanol: The next step involves the reaction of 3-methoxyphenol with ethylene oxide under basic conditions to form 3-methoxyphenoxyethanol.
Synthesis of 3-methoxyphenoxyethyl chloride: This intermediate is prepared by reacting 3-methoxyphenoxyethanol with thionyl chloride.
Formation of N-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine: The final step involves the reaction of 3-methoxyphenoxyethyl chloride with 2-methylpropan-2-amine in the presence of a base such as triethylamine.
Formation of the oxalate salt: The amine compound is then reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 3-hydroxyphenoxy derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the amine group, to form secondary or primary amines.
Substitution: The ethoxyethyl chain can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 3-hydroxyphenoxy derivatives, while reduction can produce secondary or primary amines.
Scientific Research Applications
N-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in the study of biochemical pathways and enzyme mechanisms.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid involves its interaction with specific molecular targets. The methoxyphenoxy group can interact with aromatic residues in proteins, while the ethoxyethyl chain can form hydrogen bonds with polar groups. The tertiary amine can participate in ionic interactions with acidic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid: Similar structure but with a methoxy group at the para position.
N-[2-[2-(3-ethoxyphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
N-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid is unique due to the specific positioning of the methoxy group, which can influence its reactivity and interactions with other molecules. This unique structure allows for specific applications in various fields, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
N-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3.C2H2O4/c1-15(2,3)16-8-9-18-10-11-19-14-7-5-6-13(12-14)17-4;3-1(4)2(5)6/h5-7,12,16H,8-11H2,1-4H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYQQWQJZFZYHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCOCCOC1=CC=CC(=C1)OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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